The compound 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide, with the CAS number 1251686-73-3, is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a triazolo[4,3-a]pyrazine core, which is recognized for its diverse biological activities. The presence of the morpholine ring and a trifluoromethylphenyl group enhances its chemical properties and potential applications in medicinal chemistry.
This compound has been identified in various chemical databases and literature as a potential pharmacological agent. It is classified under heterocyclic compounds due to its unique ring structure that includes nitrogen atoms. The molecular formula is with a molecular weight of approximately 436.39 g/mol .
The synthesis of this compound typically involves several key steps:
In one reported synthesis pathway, ethyl trifluoroacetate is reacted with hydrazine hydrate to form trifluoroacetohydrazide, which is then treated with chloroacetyl chloride to produce intermediates that ultimately lead to the formation of the target compound .
The molecular structure of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can be represented as follows:
The compound's SMILES representation is O=C(Cn1nc2n(c1=O)ccnc2N1CCOCC1)NCc1cccc(c1)C(F)(F)F, which provides insights into its structural components .
The compound can undergo various chemical reactions typical for amides and heterocycles:
The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The triazolo[4,3-a]pyrazine core is known for binding to various molecular targets, modulating their activity. The morpholine ring may enhance binding affinity due to its electron-donating properties, while the trifluoromethyl group could influence lipophilicity and membrane permeability .
The physical properties of 2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide include:
Chemical properties include potential reactivity under acidic or basic conditions due to the amide functionality and the presence of multiple nitrogen atoms in the structure .
This compound holds promise in various scientific fields:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7